trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20312951
InChI: InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)
SMILES:
Molecular Formula: C14H15IO3
Molecular Weight: 358.17 g/mol

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC20312951

Molecular Formula: C14H15IO3

Molecular Weight: 358.17 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C14H15IO3
Molecular Weight 358.17 g/mol
IUPAC Name 2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)
Standard InChI Key UQCHWAXAZHUWKE-UHFFFAOYSA-N
Canonical SMILES C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflects its core structure: a cyclopentane ring substituted at position 1 with a carboxylic acid group and at position 2 with a 2-oxoethyl chain terminating in a 3-iodophenyl ring. The trans stereochemistry ensures that these substituents reside on opposite sides of the cyclopentane plane, a feature critical to its conformational stability and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅IO₃
Molecular Weight358.17 g/mol
IUPAC Name2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
SMILESC1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I
InChI KeyUQCHWAXAZHUWKE-UHFFFAOYSA-N

The iodine atom at the para position of the phenyl ring introduces significant polarizability and steric bulk, distinguishing it from halogenated analogs (e.g., chloro- or bromophenyl derivatives).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the trans-configuration through coupling constants (JJ) between protons on the cyclopentane ring. Infrared (IR) spectroscopy identifies key functional groups:

  • Carboxylic acid: C=O stretch at ~1700 cm⁻¹.

  • Ketone: C=O stretch at ~1680 cm⁻¹.
    High-Resolution Mass Spectrometry (HRMS) validates the molecular formula via isotopic patterns characteristic of iodine (127I^{127}\text{I}).

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Condensation: Cyclopentanone reacts with 3-iodobenzaldehyde under basic conditions (e.g., NaOH) to form an α,β-unsaturated ketone intermediate.

  • Cyclization: Intramolecular aldol condensation forms the cyclopentane ring.

  • Oxidation: The intermediate undergoes oxidation (e.g., KMnO₄) to introduce the carboxylic acid group.

Critical Reaction Parameters

  • Temperature: Controlled heating (~80°C) during condensation prevents side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the trans-isomer.

Industrial Scalability

Industrial production employs continuous flow reactors to optimize yield and purity. Automated systems regulate stoichiometry and reaction conditions, minimizing byproducts like cis-isomers or deiodinated derivatives.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (NAS) with amines or thiols, enabling derivatization for structure-activity relationship (SAR) studies.

Reduction and Oxidation

  • Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering hydrophobicity.

  • Carboxylic Acid Decarboxylation: Thermal decarboxylation under acidic conditions yields a cyclopentane derivative with a methyl group.

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in Diels-Alder reactions, forming six-membered rings for complex heterocyclic systems.

Comparison with Structural Analogs

Table 2: Halogen-Substituted Analogs Comparison

CompoundMolecular Weight (g/mol)Key Property Differences
3-Chlorophenyl analog266.72Higher electronegativity, lower logP
3-Bromophenyl analog311.14Moderate polarizability, faster metabolism
3-Iodophenyl analog358.17Enhanced binding affinity, slower clearance

The iodine substituent’s larger atomic radius and polarizability confer unique pharmacokinetic profiles, including prolonged half-life and increased tissue penetration.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in enzyme inhibition.

  • Derivatization Libraries: Synthesize analogs with modified substituents to optimize bioactivity.

  • In Vivo Toxicology: Assess long-term stability and iodine-mediated toxicity in animal models.

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